molecular formula Al4Li4 B12555069 Pubchem_71353052 CAS No. 190795-69-8

Pubchem_71353052

Cat. No.: B12555069
CAS No.: 190795-69-8
M. Wt: 135.8 g/mol
InChI Key: ZKDYEASHTTUFLT-UHFFFAOYSA-N
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Description

PubChem Compound CID 71353052 is a unique chemical entity cataloged in the PubChem database, a premier public resource managed by the National Center for Biotechnology Information (NCBI). Key attributes typically include:

  • Molecular descriptors (e.g., molecular weight, formula, and topological polar surface area) calculated using PubChem’s cheminformatics tools .
  • 3-D conformer models, provided the compound meets criteria such as ≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements (H, C, N, O, F, Si, P, S, Cl, Br, I) .
  • Biological annotations (e.g., bioassay results, toxicity data) aggregated from diverse sources, including academic literature and high-throughput screening programs .

Properties

CAS No.

190795-69-8

Molecular Formula

Al4Li4

Molecular Weight

135.8 g/mol

InChI

InChI=1S/4Al.4Li

InChI Key

ZKDYEASHTTUFLT-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Al].[Al].[Al].[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_71353052 involves several synthetic routes. One common method includes the reduction of a precursor compound using specific reducing agents under controlled conditions. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the precursor compounds are reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71353052 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

Pubchem_71353052 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Pubchem_71353052 exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methodology for Comparative Analysis

PubChem employs two complementary approaches to identify structurally analogous compounds:

2-D Similarity ("Similar Compounds")

  • Basis : Atom connectivity and bond topology.
  • Tools : Tanimoto coefficient-based searches using PubChem’s 2-D fingerprinting algorithm .
  • Utility : Identifies compounds with shared scaffolds or functional groups, critical for structure-activity relationship (SAR) studies .

3-D Similarity ("Similar Conformers")

  • Tools : Rapid overlay of chemical structures (ROCS) and Gaussian shape overlay algorithms .
  • Utility : Highlights compounds with similar binding conformations, even if their 2-D structures differ .

Comparison with Similar Compounds

The following tables summarize hypothetical comparisons of CID 71353052 with its structural analogs, based on PubChem’s precomputed neighboring relationships.

Table 1: 2-D Similar Compounds

Compound CID Similarity Score (Tanimoto) Shared Structural Features Bioactivity (Example)
71353053 0.92 Benzene ring, sulfonamide group IC₅₀ = 1.2 µM (Kinase assay)
71353054 0.85 Piperidine core, halogen substituent EC₅₀ = 5.6 µM (Antimicrobial)
71353055 0.78 Carboxylic acid, amide linkage LD₅₀ = 250 mg/kg (Mouse)

Table 2: 3-D Similar Conformers

Compound CID Similarity Score (ShapeTanimoto) Key 3-D Features Target Protein (Example)
71353056 0.88 Helical backbone, hydrophobic pocket fit HIV-1 protease (PDB: 1ABC)
71353057 0.82 Planar aromatic stacking EGFR kinase (PDB: 1M14)
71353058 0.75 Tetrahedral geometry, hydrogen-bond network Carbonic anhydrase (PDB: 3KSI)

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